molecular formula C11H12O2 B8367073 1,3-Dimethoxy-5-(prop-2-ynyl)benzene

1,3-Dimethoxy-5-(prop-2-ynyl)benzene

Katalognummer B8367073
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: WKINMIPHWXXRMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-5-(prop-2-ynyl)benzene is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

1,3-dimethoxy-5-prop-2-ynylbenzene

InChI

InChI=1S/C11H12O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h1,6-8H,5H2,2-3H3

InChI-Schlüssel

WKINMIPHWXXRMX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)CC#C)OC

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The 3,5-methoxybenzoic acid is converted to (E)-5-(2-halo-3-iodoallyl)-1,3-phenylene bis(2,2-dimethylpropanoate) by first reducing the 3,5-methoxybenzoic acid to produce 3,5-dimethoxybenzyl alcohol. Suitable reducing agents include metal hydrides such as lithium aluminum hydride. In one embodiment, the reduction is performed in tetrahydrofuran; the reaction is initiated at 0° C., then allowed to warm to room temperature and proceed for 5 hours. The alcohol then is brominated to produce 3,5-dimethoxybenzyl bromide. Suitable bromination reagents include phosphorus tribromide. In one embodiment, bromination is performed with PBr3 in dichloromethane; the reaction is initiated at 0° C., then allowed to warm to room temperature and proceed for 3 hours. The bromide is replaced with an alkynyl group by the 3,5-dimethoxybenzyl bromide by reacting with ethynyl trimethylsilane to form (3-(3,5-dimethoxyphenyl)prop-1-ynyl)trimethylsilane. In one embodiment, the reaction is performed by first combining ethynyl trimethylsilane and ethylmagnesium bromide in tetrahydrofuran; after 30 minutes at room temperature, copper (I) bromide is added, followed by the 3,5-dimethoxybenzyl bromide, and the reaction is allowed to proceed at reflux for 20 hours. Next, the (3-(3,5-dimethoxyphenyl)prop-1-ynyl)trimethylsilane is desilylated to produce 1,3-dimethoxy-5-(prop-2-ynyl)benzene. Suitable desilylating reagents include tetrabutylammonium fluoride. In one embodiment, the reaction is performed with tetrabutylammonium fluoride in tetrahydrofuran/acetic acid at room temperature for 25 hours. The methoxy groups are then protected by addition of protecting groups to produce 5-(prop-2-ynyl)-1,3-phenylene bis(2,2-dimethylpropanoate). In one embodiment, the protecting groups are pivaloyl groups added by reacting the 1,3-dimethoxy-5-(prop-2-ynyl)benzene with boron tribromide, followed by pivaloyl chloride. Specifically, the 1,3-dimethoxy-5-(prop-2-ynyl)benzene is reacted with BBr3 in dichloromethane; the reaction is initiated at 0° C., allowed to proceed at room temperature for 16 hours, and then quenched with sodium bicarbonate. The resulting product is dried, dissolved in dichloromethane and triethylamine, and reacted with pivaloyl chloride at room temperature for 1.5 hours. Finally, the 5-(prop-2-ynyl)-1,3-phenylene bis(2,2-dimethylpropanoate) is halogenated to produce (E)-5-(2-halo-3-iodoallyl)-1,3-phenylene bis(2,2-dimethylpropanoate), wherein the halogen corresponds to R4 in the chrysophaentin. In one embodiment, a 2-chloro compound is formed by reacting the starting material with iodine monochloride in dichloromethane; the reaction is initiated at 0° C., then allowed to warm to room temperature and proceed for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(3-(3,5-dimethoxyphenyl)prop-1-ynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of 7 (5.37 g, 21.6 mmol, 1 equiv) was dissolved in THF (100 mL) and AcOH (4.99 mL, 86.5 mmol, 4 equiv) was added followed by dropwise addition of TBAF (1 M in THF; 86.5 mL, 86.5 mmol, 4 equiv). The resulting reaction was allowed to stir at room temperature for 24 h. The reaction was diluted with Et2O, washed with brine (×2), dried (MgSO4), filtered, and concentrated under reduced pressure. The crude mixture was purified by chromatography on SiO2 (EtOAc/hexanes, 1:10) to give 3.85 g (100% yield) of the desired product as a colorless oil: Rf 0.36 (EtOAc/hexanes, 1:10); IR (CDCl3) 3286, 2999, 2954, 1593, 1457, 1428, 1344, 1323, 1288, 1204, 1154, 1064, 827; 1H NMR (400 MHz, CDCl3) δ 6.53 (d, 2 H, J=2.4 Hz), 6.35 (t, 1 H, J=2.4 Hz), 3.79 (s, 6 H), 3.56 (d, 2 H, J=2.8 Hz), 2.20 (t, 1H, J=2.8 Hz); 13C NMR (100 MHz, CDCl3) δ 160.9, 138.3, 105.9, 98.7, 81.7, 70.6, 55.3, 25.0; HRMS (EI+) m/z calcd for C11H12O2 176.0837, found 176.0834.
Name
7
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
86.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.